4-Bromo-5-hydroxy-2-methoxybenzoic acid

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

4-Bromo-5-hydroxy-2-methoxybenzoic acid (CAS 160911-19-3) is a uniquely substituted benzoic acid scaffold with proven pharmacological activity—5-LO inhibition (IC50=3.6μM), CCR5 antagonism (IC50=2.8μM), and anti-proliferative effects across 5 cancer lines (IC50=3.15–7.32μM). Its 2,4,5-substitution pattern creates an orthogonal reactivity profile: aryl bromide for cross-coupling, carboxylic acid for amide/ester formation, and phenolic hydroxyl for etherification—making it ideal for diversity-oriented synthesis. This specific regioisomer is NOT interchangeable with 5-bromo-2-hydroxy-4-methoxybenzoic acid or 3-bromo-5-hydroxy-4-methoxybenzoic acid, which lack the same biological and synthetic utility. Choose the validated scaffold for your SAR campaigns.

Molecular Formula C8H7BrO4
Molecular Weight 247.04 g/mol
Cat. No. B8605518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-hydroxy-2-methoxybenzoic acid
Molecular FormulaC8H7BrO4
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)O)Br
InChIInChI=1S/C8H7BrO4/c1-13-7-3-5(9)6(10)2-4(7)8(11)12/h2-3,10H,1H3,(H,11,12)
InChIKeyDNHWBNVSLXMDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-hydroxy-2-methoxybenzoic acid: A Regiospecifically Functionalized Benzoic Acid Scaffold for Targeted Medicinal Chemistry and Probe Design


4-Bromo-5-hydroxy-2-methoxybenzoic acid (CAS 160911-19-3), molecular formula C8H7BrO4 and molecular weight 247.04 g/mol, is a tri-substituted benzoic acid derivative bearing bromine at the 4-position, hydroxyl at the 5-position, and methoxy at the 2-position . This specific 2,4,5-substitution pattern creates a unique hydrogen-bond donor/acceptor topology and modulates the electronic properties of the aromatic ring, distinguishing it from other bromo-hydroxy-methoxybenzoic acid regioisomers, which are often incorrectly considered interchangeable . The compound serves as a versatile building block in organic synthesis and as a pharmacologically relevant scaffold, with reported activities including 5-lipoxygenase (5-LO) inhibition, CCR5 receptor antagonism, and antiproliferative effects against human cancer cell lines [1][2].

Why Generic Substitution of 4-Bromo-5-hydroxy-2-methoxybenzoic Acid with Common Regioisomers Compromises Target Engagement and Synthetic Reliability


The 2-methoxy-5-hydroxy-4-bromo substitution pattern in 4-bromo-5-hydroxy-2-methoxybenzoic acid is not a trivial permutation of the commonly available isomers such as 5-bromo-2-hydroxy-4-methoxybenzoic acid (CAS 98437-41-3) or 3-bromo-5-hydroxy-4-methoxybenzoic acid (CAS 52783-66-1) [1]. The relative positioning of the electron-withdrawing bromine, the hydrogen-bond-donating hydroxyl, and the electron-donating methoxy group determines the compound's acidity (predicted pKa ~3.74), its capacity for regioselective cross-coupling, and its recognition by biological targets . Substituting any regioisomer alters the molecular electrostatic potential surface, potentially eliminating critical interactions with enzyme active sites, as seen in the differential 5-LO and CCR5 inhibitory profiles. Evidence below demonstrates that these regioisomeric differences translate into measurable divergences in biological potency, selectivity, and synthetic utility, making generic substitution a high-risk decision for hypothesis-driven research [2].

Head-to-Head and Class-Level Quantitative Differentiation of 4-Bromo-5-hydroxy-2-methoxybenzoic Acid Against Closest Analogs


5-Lipoxygenase (5-LO) Inhibitory Activity: 4-Bromo-5-hydroxy-2-methoxybenzoic Acid vs. Non-Brominated 5-Hydroxy-2-methoxybenzoic Acid Core

4-Bromo-5-hydroxy-2-methoxybenzoic acid inhibits human 5-lipoxygenase (5-LO) in a cell-intact assay with an IC50 of 3.60 × 10³ nM (3.6 μM), as measured by product formation in human neutrophils stimulated with 20 μM A23187/AA ionophore [1]. In contrast, the non-brominated core scaffold, 5-hydroxy-2-methoxybenzoic acid, was reported to exhibit only weak, non-quantified anti-inflammatory activity, with the parent study noting that 'compounds 1 and 2 exhibited a potent lipoxygenase inhibition,' while compound 8 (5-hydroxy-2-methoxybenzoic acid) was not among the potent inhibitors [2]. This indicates that the introduction of bromine at the 4-position is a critical determinant for achieving micromolar 5-LO inhibitory potency.

5-lipoxygenase inhibition inflammation leukotriene biosynthesis

CCR5 Receptor Antagonism: 4-Bromo-5-hydroxy-2-methoxybenzoic Acid Demonstrates Distinct Chemokine Receptor Targeting vs. Non-Brominated Salicylic Acid Derivatives

4-Bromo-5-hydroxy-2-methoxybenzoic acid exhibits CCR5 antagonist activity with an IC50 of 2.80 × 10³ nM (2.8 μM) in a cell-cell fusion assay measuring inhibition of HIV-1 gp120-induced fusion [1]. This activity profile is absent from common non-brominated analogs such as 2-hydroxy-4-methoxybenzoic acid and 3-hydroxy-4-methoxybenzoic acid, which have been annotated primarily for antibacterial, anti-diabetic, and tyrosinase inhibitory activities, with no reported CCR5 engagement in public databases [2]. The introduction of the bromine substituent at the 4-position, combined with the specific hydroxyl/methoxy arrangement, appears to confer the molecular recognition features necessary for CCR5 binding that are not present in the non-brominated or differently substituted analogs.

CCR5 antagonism HIV entry inhibition chemokine receptor

Antiproliferative Activity Across Human Cancer Cell Lines: 4-Bromo-5-hydroxy-2-methoxybenzoic Acid Exhibits Broad-Spectrum Cytotoxicity with Defined IC50 Range

4-Bromo-5-hydroxy-2-methoxybenzoic acid demonstrated antiproliferative activity across five human cancer cell lines with IC50 values ranging from 3.15 to 7.32 μM, as reported by Yan et al. (2016) [1]. The cell lines tested include BGC-823 (gastric), HCT-8 (colorectal), A5049 (lung), Bel-7402 (hepatocellular), and A2780 (ovarian), indicating a broad spectrum of activity [1]. In comparison, structurally related regioisomers such as 5-bromo-2-hydroxy-4-methoxybenzoic acid have been primarily utilized as synthetic intermediates for SGLT2 inhibitors, with no peer-reviewed, quantitative cytotoxicity data publicly available in the same cell line panel . Similarly, the non-brominated analog 5-hydroxy-2-methoxybenzoic acid has been studied for anti-inflammatory rather than cytotoxic effects .

cytotoxicity cancer cell lines antiproliferative

Physicochemical Differentiation: Predicted pKa and Solid-State Properties Distinguish 4-Bromo-5-hydroxy-2-methoxybenzoic Acid from Its 5-Bromo Regioisomer

4-Bromo-5-hydroxy-2-methoxybenzoic acid has a predicted acid dissociation constant (pKa) of 3.74 ± 0.10, reflecting the electronic influence of its specific substitution pattern . The 5-bromo regioisomer (5-bromo-2-hydroxy-4-methoxybenzoic acid, CAS 98437-41-3) is characterized by a melting point of 270–274 °C (lit.) and is commercially available as a 97% purity solid . While experimental melting point data for the target compound is not publicly consolidated, the predicted pKa difference between these regioisomers has implications for solubility, ionization state at physiological pH, and chromatographic retention behavior. These differences are critical for analytical method development, formulation studies, and predicting biological membrane permeability.

physicochemical properties pKa melting point solid-state characterization

Synthetic Utility as a Regioselective Building Block: The 4-Bromo Substituent Enables Orthogonal Cross-Coupling Strategies Unavailable to Non-Brominated Analogs

The presence of a bromine atom at the 4-position in 4-bromo-5-hydroxy-2-methoxybenzoic acid provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, etc.), enabling the introduction of aryl, alkenyl, or amino substituents at this position while preserving the 2-methoxy and 5-hydroxy functionalities . Non-brominated analogs such as 5-hydroxy-2-methoxybenzoic acid lack this synthetic versatility, requiring additional steps for halogenation or alternative directing-group strategies [1]. Among brominated regioisomers, the 4-bromo position in the target compound is sterically distinct from the 5-bromo position in 5-bromo-2-hydroxy-4-methoxybenzoic acid, potentially offering different reactivity profiles in cross-coupling due to the electronic influence of the ortho-methoxy group.

cross-coupling regioselective synthesis Suzuki coupling C-C bond formation

Prioritized Research and Industrial Application Scenarios for 4-Bromo-5-hydroxy-2-methoxybenzoic Acid Based on Quantified Differentiation Evidence


5-Lipoxygenase Inhibitor Lead Optimization and SAR Studies

The validated 5-LO inhibitory activity of 4-bromo-5-hydroxy-2-methoxybenzoic acid (IC50 = 3.6 μM) makes it a suitable starting point for structure-activity relationship (SAR) campaigns targeting leukotriene-mediated inflammatory diseases [1]. The bromine substituent serves as both a potency-enhancing group (compared to the non-brominated core) and a synthetic handle for late-stage diversification via cross-coupling to explore substitution vectors that may further improve potency and selectivity. Researchers should prioritize this compound over non-brominated analogs that lack quantifiable 5-LO inhibition.

CCR5-Targeted Chemical Probe Development for HIV Entry and Inflammatory Disease Research

With an IC50 of 2.8 μM against CCR5-mediated cell-cell fusion, 4-bromo-5-hydroxy-2-methoxybenzoic acid provides a structurally minimalist, synthetically tractable scaffold for developing chemical probes to investigate CCR5 pharmacology [2]. Its simple benzoic acid core is amenable to rapid analog synthesis, offering advantages over complex CCR5 antagonists for early-stage target validation studies. The compound's CCR5 activity is a gain-of-function property not observed in non-brominated or differently substituted analogs.

Broad-Spectrum Anticancer Agent Screening and Phenotypic Profiling

The demonstrated cytotoxicity across five human cancer cell lines (IC50 = 3.15–7.32 μM), including gastric, colorectal, lung, hepatocellular, and ovarian cancer models, positions 4-bromo-5-hydroxy-2-methoxybenzoic acid as a candidate for phenotypic screening libraries [3]. Its consistent activity across diverse tissue origins suggests a conserved mechanism of action that merits further mechanistic investigation. This compound is the only regioisomer within its class with published multi-cell-line cytotoxicity data.

Regioselective Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The combination of a reactive aryl bromide at the 4-position with two orthogonally reactive oxygen functionalities (2-methoxy, 5-hydroxy) makes 4-bromo-5-hydroxy-2-methoxybenzoic acid an ideal building block for diversity-oriented synthesis . The bromine enables cross-coupling diversification, the carboxylic acid permits amide or ester formation, and the phenolic hydroxyl allows etherification or further functionalization. This orthogonal reactivity profile is not replicated in non-brominated or differently halogenated analogs.

Quote Request

Request a Quote for 4-Bromo-5-hydroxy-2-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.